molecular formula C5H5N5S B12927619 8-amino-5H-purine-6(9H)-thione

8-amino-5H-purine-6(9H)-thione

Cat. No.: B12927619
M. Wt: 167.19 g/mol
InChI Key: ZTFVTUDFLKWMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-5H-purine-6(9H)-thione is a purine derivative characterized by an amino group at the C8 position and a thione (-SH) group at the C6 position. Its synthesis typically involves substitution reactions starting from adenine or brominated purine precursors, followed by thiolation steps using reagents like phosphorus pentasulfide or thiourea . The compound’s reactivity and stability are influenced by the electron-withdrawing thione group and the amino substituent, which also dictate its interactions with biological targets.

Properties

Molecular Formula

C5H5N5S

Molecular Weight

167.19 g/mol

IUPAC Name

8-amino-5,9-dihydropurine-6-thione

InChI

InChI=1S/C5H5N5S/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1-2H,(H3,6,7,8,9,10,11)

InChI Key

ZTFVTUDFLKWMBN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=S)C2C(=N1)NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-5H-purine-6(9H)-thione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amino-substituted pyrimidine derivative, the compound can be synthesized through a series of reactions involving thiolation and cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

8-amino-5H-purine-6(9H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

8-amino-5H-purine-6(9H)-thione has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in nucleic acid chemistry.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-amino-5H-purine-6(9H)-thione involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit or modulate the activity of specific enzymes, leading to various biological effects. The thione group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Positional isomerism : Shifting the thione group from C6 to C8 (e.g., 8SA) alters electronic properties and stability. 8-Brominated analogs (e.g., 8-bromoadenine) are prone to dissociative electron attachment (DEA), whereas thione derivatives show greater stability .
  • Substituent effects : Benzyl or glycosyl groups (e.g., ) enhance lipophilicity or solubility, respectively, impacting bioavailability .

Comparison :

  • Efficiency : Phosphorus pentasulfide (used in ) provides higher yields (>50%) for thiolation compared to thiourea-based routes.
  • Complexity : Glycosylation introduces stereochemical challenges, requiring precise control to avoid side products .

Physicochemical Properties

  • Lipophilicity : The benzyl-substituted analog (logP = 1.094) is more lipophilic than unmodified purine-thiones, suggesting better membrane permeability .
  • Solubility : Glycosylated derivatives (e.g., ) exhibit improved aqueous solubility due to polar sugar groups, making them suitable for drug formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.